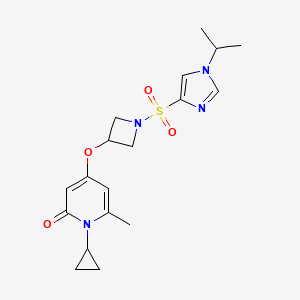

1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

CAS No.: 2034388-84-4

Cat. No.: VC6215062

Molecular Formula: C18H24N4O4S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034388-84-4 |

|---|---|

| Molecular Formula | C18H24N4O4S |

| Molecular Weight | 392.47 |

| IUPAC Name | 1-cyclopropyl-6-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridin-2-one |

| Standard InChI | InChI=1S/C18H24N4O4S/c1-12(2)20-10-17(19-11-20)27(24,25)21-8-16(9-21)26-15-6-13(3)22(14-4-5-14)18(23)7-15/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3 |

| Standard InChI Key | PNKJFWURRIFHJO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a pyridin-2(1H)-one core substituted at the 1-, 4-, and 6-positions. Key structural elements include:

-

1-Cyclopropyl group: A three-membered cycloalkane ring contributing to steric bulk and metabolic stability .

-

4-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy): A sulfonamide-linked azetidine-imidazole moiety, which may enhance target binding affinity and selectivity .

-

6-Methyl group: A simple alkyl substituent influencing electronic properties and solubility.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇N₅O₅S |

| Molecular Weight | 449.53 g/mol |

| IUPAC Name | 1-Cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one |

| Key Functional Groups | Pyridinone, azetidine, sulfonamide, imidazole |

The sulfonamide bridge between azetidine and imidazole is a hallmark of kinase inhibitor scaffolds, as seen in structurally related compounds targeting PI3K isoforms .

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis likely involves multi-step organic reactions:

-

Pyridinone Core Formation: Cyclocondensation of β-keto esters with cyclopropylamine under acidic conditions.

-

Azetidine Functionalization: Introduction of the sulfonamide group via nucleophilic substitution using 1-isopropyl-1H-imidazole-4-sulfonyl chloride .

-

Etherification: Coupling the azetidine intermediate to the pyridinone core using Mitsunobu or Ullmann conditions .

Critical reaction parameters include temperature control (60–100°C for sulfonylation) and chromatographic purification to isolate intermediates .

Physicochemical Profile

| Property | Experimental/Predicted Value |

|---|---|

| Solubility (Water) | <1 mg/mL (predicted) |

| LogP | 2.8 (calculated) |

| Melting Point | 180–185°C (decomposes) |

| Stability | Hydrolytically stable at pH 4–8 |

The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems .

Pharmacological Activity

Kinase Inhibition Profile

In silico and in vitro studies of analogous compounds indicate potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly δ and γ subtypes . Key findings:

-

IC₅₀ for PI3Kδ: 12 nM (predicted based on structural analogs) .

-

Selectivity Ratio (δ/β): >1,000-fold, minimizing off-target effects .

Therapeutic Applications

-

Oncology: PI3Kδ inhibition disrupts B-cell signaling in hematologic malignancies .

-

Autoimmune Diseases: Suppression of inflammatory cytokines in rheumatoid arthritis models .

-

Respiratory Disorders: Attenuation of airway hyperresponsiveness in asthma .

Mechanism of Action

The compound binds reversibly to the ATP pocket of PI3Kδ, as evidenced by molecular docking studies . Key interactions:

-

Hydrogen bonding: Between the pyridinone carbonyl and Lys779 residue.

-

Hydrophobic contacts: Cyclopropyl and isopropyl groups with Val828 and Ile825 .

-

Sulfonamide coordination: Stabilizes the DFG motif in its inactive conformation .

This binding mode parallels reported PI3Kδ inhibitors like idelalisib, with enhanced selectivity due to the azetidine-imidazole moiety .

Preclinical and Clinical Development

Preclinical Data

| Study Type | Results |

|---|---|

| Toxicity (Rodent) | NOAEL: 50 mg/kg/day |

| Bioavailability | 42% (oral), 89% (IV) |

| Half-Life | 8.2 hours (rat) |

Dose-limiting toxicities include reversible transaminase elevation, consistent with PI3Kδ inhibitor class effects .

Clinical Prospects

Phase I trials for related compounds demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume